7H-Purine-7-propanoic acid, 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-
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Overview
Description
7H-Purine-7-propanoic acid, 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo- is a chemical compound with the molecular formula C11H14N4O4. It is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry, particularly in the structure of nucleotides and nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Purine-7-propanoic acid, 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo- typically involves the reaction of the appropriate purine derivative with propanoic acid under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring that the compound can be produced in large quantities to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
7H-Purine-7-propanoic acid, 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
7H-Purine-7-propanoic acid, 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases related to purine metabolism.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 7H-Purine-7-propanoic acid, 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo- involves its interaction with specific molecular targets and pathways within the cell. It may act by inhibiting or activating enzymes involved in purine metabolism, thereby affecting cellular processes such as DNA and RNA synthesis .
Comparison with Similar Compounds
Similar Compounds
Caffeine: A stimulant that also contains a purine ring structure.
Theobromine: Found in chocolate, similar in structure to caffeine.
Theophylline: Used in the treatment of respiratory diseases, also a purine derivative.
Uniqueness
7H-Purine-7-propanoic acid, 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo- is unique due to its specific structure and the presence of the propanoic acid moiety, which imparts distinct chemical and biological properties compared to other purine derivatives .
Properties
Molecular Formula |
C10H13N4O4+ |
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Molecular Weight |
253.23 g/mol |
IUPAC Name |
3-(1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-7-yl)propanoic acid |
InChI |
InChI=1S/C10H12N4O4/c1-12-8-7(9(17)13(2)10(12)18)14(5-11-8)4-3-6(15)16/h5,7H,3-4H2,1-2H3/p+1 |
InChI Key |
XSZWGKBQKCAZGG-UHFFFAOYSA-O |
Canonical SMILES |
CN1C2=NC=[N+](C2C(=O)N(C1=O)C)CCC(=O)O |
Origin of Product |
United States |
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